molecular formula C11H15NO3 B8700412 (4-Methoxy-benzylamino)-acetic acid methyl ester CAS No. 20839-80-9

(4-Methoxy-benzylamino)-acetic acid methyl ester

Cat. No. B8700412
CAS RN: 20839-80-9
M. Wt: 209.24 g/mol
InChI Key: RTQRFFYQCLGKMZ-UHFFFAOYSA-N
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Patent
US07138432B1

Procedure details

To a solution of 91.3 g (0.441 mol) of [(4-methoxy-benzylidene)-amino]-acetic acid methyl ester in 500 ml of THF and 1000 ml of MeOH, 20 g (0.529 mol) of sodium borohydride is added portionwise at −10 to 0° C. The reaction mixture is stirred for 30 min. at −10 to 0° C. and quenched with sat. NH4Cl. After adding of ice-water, the mixture is concentrated to ¼ of whole volume and extracted with AcOEt. The combined extracts are washed with H2O and brine, dried over MgSO4 and concentrated under reduced pressure to give (4-methoxybenzylamino)-acetic acid methyl ester; NMR (CDCl3): 1.87 (br s, 1H), 3.41 (s, 2H), 3.73 (s, 3H), 3.74 (s, 2H), 3.8 (s, 3H), 6.86 (d, 2H, J=8.56 Hz), 7.24 (d, 2H, J=8.56 Hz).
Quantity
91.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][N:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1.[BH4-].[Na+]>C1COCC1.CO>[CH3:1][O:2][C:3](=[O:15])[CH2:4][NH:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([O:13][CH3:14])=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
91.3 g
Type
reactant
Smiles
COC(CN=CC1=CC=C(C=C1)OC)=O
Name
Quantity
20 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1000 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 (± 5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 30 min. at −10 to 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sat. NH4Cl
ADDITION
Type
ADDITION
Details
After adding of ice-water
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The combined extracts are washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CNCC1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.